![molecular formula C10H7BrF2O3 B455809 (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid CAS No. 507233-13-8](/img/structure/B455809.png)
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid: is an organic compound characterized by the presence of a bromine atom, difluoromethoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid typically involves the following steps:
Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether or a similar reagent.
Acrylic Acid Formation: The acrylic acid moiety is formed through a Heck reaction, where the brominated and difluoromethoxylated aromatic compound is coupled with acrylic acid under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethoxylation processes, followed by Heck coupling reactions. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are crucial for maximizing yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, resulting in the formation of saturated derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
相似化合物的比较
- 4-Bromo-2,5-difluorobenzoic acid
- Ethyl bromodifluoroacetate
- 4-Bromophenyl 4-bromobenzoate
Comparison:
- 4-Bromo-2,5-difluorobenzoic acid: Similar in having bromine and fluorine atoms, but lacks the acrylic acid moiety, making it less reactive in certain conjugation reactions.
- Ethyl bromodifluoroacetate: Contains a difluoromethyl group and bromine, but is an ester rather than an acid, affecting its solubility and reactivity.
- 4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms and a benzoate group, differing significantly in structure and reactivity.
Uniqueness: (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid is unique due to the combination of bromine, difluoromethoxy, and acrylic acid moieties, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
(E)-3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDTZLBJFJSGHB-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
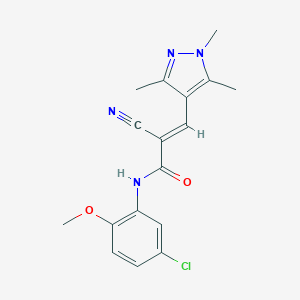
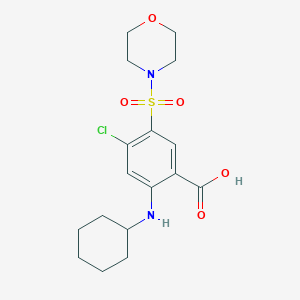
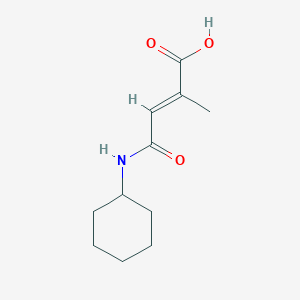
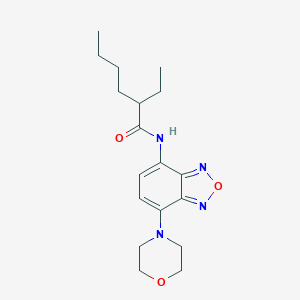
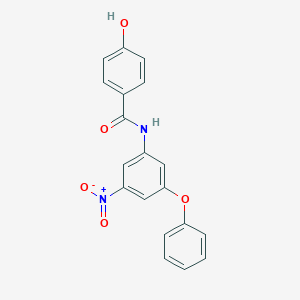
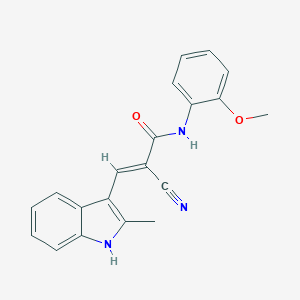
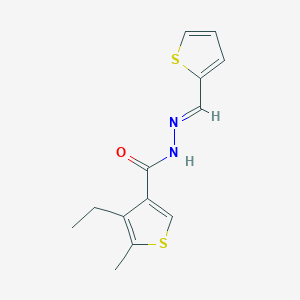
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B455741.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)
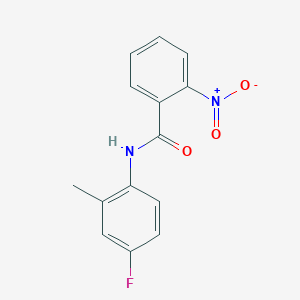

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)
![METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B455752.png)
